molecular formula C17H17ClN2O B5819829 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide

2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide

Cat. No. B5819829
M. Wt: 300.8 g/mol
InChI Key: WJAFWDDFGZJJGE-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide, also known as CPPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPPA is a hydrazone derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood. However, it has been suggested that 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has also been found to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. In addition, 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has been found to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide is also stable and can be stored for long periods without degradation. However, there are some limitations to the use of 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide in lab experiments. It has poor solubility in water, which can limit its use in certain applications. In addition, 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

For the study of 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide include investigating its potential applications in the treatment of neurodegenerative diseases, its use in combination with other drugs for the treatment of cancer, and establishing its safety and efficacy in humans.

Synthesis Methods

2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide can be synthesized using different methods. One of the most common methods is the reaction between 4-chlorobenzohydrazide and 3-phenylpropanal in the presence of acetic acid and acetic anhydride. This method yields 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide with a high yield and purity.

Scientific Research Applications

2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antiviral, antitumor, and antioxidant properties. 2-(4-chlorophenyl)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-3-phenylpropylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-16-10-8-15(9-11-16)13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-12H,4,7,13H2,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAFWDDFGZJJGE-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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